molecular formula C13H9N3O6 B15045718 N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide

N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide

Cat. No.: B15045718
M. Wt: 303.23 g/mol
InChI Key: KCLHWWXCLKUYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core with nitro and hydroxy substituents, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-aminophenol to produce 2-amino-4-nitrophenol. This intermediate is then subjected to further nitration to yield 2-amino-5-nitrophenol. The final step involves the acylation of 2-amino-5-nitrophenol with 4-nitrobenzoyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from benzene and xylene mixtures can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to the downregulation of the PI3K/S6K1 signaling pathway. This results in reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide is unique due to its dual nitro and hydroxy substituents, which confer distinct reactivity and bioactivity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H9N3O6/c17-12-6-5-10(16(21)22)7-11(12)14-13(18)8-1-3-9(4-2-8)15(19)20/h1-7,17H,(H,14,18)

InChI Key

KCLHWWXCLKUYCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.